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Abstract
Nα-tert-butyloxycarbonyl-3-methyl-L-histidine, commonly referred to as Boc-His(3-Me)-OH, is

a specialized amino acid derivative with significant applications in biochemical research,

particularly in the realms of peptide synthesis and drug development. The strategic methylation

at the 3-position (π-position) of the imidazole ring offers distinct advantages, primarily in the

suppression of racemization during peptide synthesis, a critical factor for ensuring the

stereochemical integrity and biological activity of the final peptide. This guide provides an in-

depth overview of the applications of Boc-His(3-Me)-OH, including its chemical properties, its

role in solid-phase peptide synthesis (SPPS), and its utility in the development of therapeutic

peptides. Detailed experimental protocols and visual representations of key processes are

provided to facilitate its practical implementation in the laboratory.

Introduction
Histidine is a crucial amino acid in many biologically active peptides, contributing to their

structure, function, and catalytic activity. However, its imidazole side chain presents a

significant challenge during solid-phase peptide synthesis (SPPS) due to its susceptibility to

racemization. The π-nitrogen of the imidazole ring can act as an internal base, facilitating the

abstraction of the α-proton and leading to a loss of chirality. To circumvent this, various

protecting group strategies have been developed. Boc-His(3-Me)-OH is a protected amino

acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the
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imidazole ring is modified with a methyl group at the 3-position. This methylation effectively

blocks the problematic π-nitrogen, thereby minimizing racemization and enhancing the fidelity

of peptide synthesis.[1]

The incorporation of 3-methylhistidine into peptides can also impart desirable physicochemical

properties, such as increased stability and solubility, which are advantageous for drug

development.[2] This guide will explore the multifaceted applications of Boc-His(3-Me)-OH,

providing researchers with the necessary information to leverage its benefits in their work.

Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of Boc-His(3-Me)-OH
is essential for its proper handling, storage, and application in synthesis. The following table

summarizes key properties of this compound.[3]

Property Value

Molecular Formula C₁₂H₁₉N₃O₄

Molecular Weight 269.30 g/mol

IUPAC Name
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-

1H-imidazol-4-yl)propanoic acid

CAS Number 61070-22-2

Appearance White to off-white powder

Purity ≥ 99% (HPLC)

Solubility Soluble in organic solvents like DMF and DCM.

Storage Conditions Store at 0-8°C

Data sourced from PubChem (CID: 7018763) and Chem-Impex.[2][3]

Applications in Peptide Synthesis
The primary application of Boc-His(3-Me)-OH is in solid-phase peptide synthesis (SPPS),

where it serves as a valuable building block for introducing a 3-methylhistidine residue into a
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peptide chain.

Suppression of Racemization
Histidine is highly prone to racemization during the activation step of peptide coupling. The

unprotected π-nitrogen of the imidazole ring can abstract the α-proton, leading to the formation

of an achiral enolate intermediate.[4] Methylation at the 3-position of the imidazole ring in Boc-
His(3-Me)-OH sterically and electronically hinders this intramolecular base catalysis,

significantly suppressing racemization and ensuring the synthesis of peptides with high

stereochemical purity.[1]

While direct quantitative data for the racemization of Boc-His(3-Me)-OH is limited, studies on

the analogous Fmoc-protected derivative, Fmoc-His(3-Me)-OH, and the structurally similar

Fmoc-His(3-Bum)-OH, provide strong evidence for the effectiveness of N-3 alkylation in

preserving chiral integrity.[1] The following table presents comparative data on the racemization

of various protected histidine derivatives, illustrating the benefits of π-nitrogen protection.

Histidine Derivative Coupling Conditions % D-Isomer Formation

Fmoc-His(Trt)-OH 50 °C, 10 min 6.8%

Fmoc-His(Boc)-OH 50 °C, 10 min 0.18%

Fmoc-His(Trt)-OH 90 °C, 2 min >16%

Fmoc-His(Boc)-OH 90 °C, 2 min 0.81%

Fmoc-His(3-Bum)-OH TBTU/DIPEA Coupling <0.3% (Below detection limit)

Fmoc-His(1-Trt)-OH TBTU/DIPEA Coupling 4.5%

Data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH from a study on Liraglutide synthesis.[4]

Data for Fmoc-His(3-Bum)-OH and Fmoc-His(1-Trt)-OH from a study on a model peptide Z-

Ala-His-Pro-OH. Fmoc-His(3-Bum)-OH serves as a proxy for N-3 alkyl-type protection.
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Experimental Protocols: Solid-Phase Peptide
Synthesis (SPPS)
This section provides a detailed protocol for the incorporation of Boc-His(3-Me)-OH into a

peptide sequence using manual Boc-SPPS.

Materials and Reagents
Boc-His(3-Me)-OH

Merrifield resin or other suitable Boc-compatible resin

Other Nα-Boc protected amino acids
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Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

N,N-Diisopropylethylamine (DIPEA)

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

Piperidine (for Fmoc synthesis comparison, if needed)

Cleavage cocktail (e.g., HF or TFMSA/TFA)

Scavengers (e.g., anisole, thioanisole)

Diethyl ether

Acetonitrile (ACN)

Water (HPLC grade)

SPPS Workflow
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Start with Resin

1. Resin Swelling
(DCM)

2. Boc Deprotection
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3. Neutralization
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4. Amino Acid Coupling
(Boc-His(3-Me)-OH + Coupling Reagents)

5. Washing
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Repeat steps 2-5
for each amino acid

Next cycle

6. Final Boc Deprotection

Final cycle

7. Cleavage from Resin
(e.g., HF)

8. Peptide Precipitation
(Cold Diethyl Ether)

9. Purification
(RP-HPLC)

10. Analysis
(Mass Spectrometry)
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Detailed Synthesis Steps
Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.

First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to

the resin according to standard protocols for the chosen resin type.

Boc Deprotection:

Wash the resin with DCM (3x).

Add a solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.

Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x),

and then DCM (3x).

Neutralization:

Wash the resin with DCM (3x).

Add a solution of 10% DIPEA in DCM and shake for 5-10 minutes. Repeat this step.

Wash the resin with DCM (3x) and then DMF (3x).

Coupling of Boc-His(3-Me)-OH:

In a separate vial, dissolve Boc-His(3-Me)-OH (3 equivalents relative to resin loading) and

a coupling agent like HBTU (3 equivalents) in DMF.

Add DIPEA (6 equivalents) to activate the amino acid.

Add the activated amino acid solution to the resin and shake for 1-2 hours at room

temperature.

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
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Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide

sequence.

Final Cleavage and Deprotection:

After the final amino acid has been coupled and the terminal Boc group removed, wash

the resin thoroughly with DCM and dry it under vacuum.

Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF or a TFMSA/TFA

mixture) containing appropriate scavengers for 1-2 hours at 0°C.

Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.

Purification and Analysis:

Wash the peptide pellet with cold diethyl ether and dry it.

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile)

and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirm the identity and purity of the final peptide using mass spectrometry.

Applications in Drug Development
The unique properties of Boc-His(3-Me)-OH make it a valuable tool in the development of

peptide-based therapeutics.

Enhanced Peptide Stability and Solubility
The incorporation of 3-methylhistidine can enhance the stability of peptides against enzymatic

degradation. The methyl group can sterically hinder the access of proteases to adjacent

peptide bonds, thereby increasing the peptide's half-life in biological systems.[2] Furthermore,

the modification of the imidazole ring can alter the overall hydrophilicity and charge distribution

of the peptide, potentially leading to improved solubility and better pharmacokinetic properties.

[2]

Synthesis of Bioactive Peptides
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Boc-His(3-Me)-OH is instrumental in the synthesis of peptides containing 3-methylhistidine,

which are known to possess various biological activities. A prominent example is anserine (β-

alanyl-3-methyl-L-histidine), a dipeptide found in the muscle and brain tissue of various

animals. Anserine exhibits antioxidant, pH-buffering, and potential anti-glycation properties,

making it and its analogs interesting candidates for therapeutic development.[5][6] The

synthesis of such peptides requires a reliable method for incorporating 3-methylhistidine

without racemization, a role perfectly fulfilled by Boc-His(3-Me)-OH.

Boc-His(3-Me)-OH

Solid-Phase
Peptide Synthesis

3-Methylhistidine-
Containing Peptide

Enhanced Properties Specific Biological
Activity (e.g., Anserine)

Increased Proteolytic
Stability

Improved
Solubility

Therapeutic Candidate
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Conclusion
Boc-His(3-Me)-OH is a critical reagent for researchers engaged in peptide synthesis and drug

development. Its key advantage lies in the effective suppression of histidine racemization, a

common and detrimental side reaction in SPPS. This ensures the synthesis of stereochemically

pure peptides, which is paramount for their biological function. Furthermore, the incorporation

of 3-methylhistidine can enhance the stability and solubility of peptides, improving their

potential as therapeutic agents. The detailed protocols and conceptual diagrams provided in

this guide aim to equip researchers with the knowledge to effectively utilize Boc-His(3-Me)-OH
in their pursuit of novel and effective peptide-based solutions for biochemical and

pharmaceutical challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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